Lu AF58786 was developed by the pharmaceutical company Lundbeck, which focuses on treatments for brain diseases. The compound falls under the category of neuropharmacological agents and is primarily investigated for its effects on the central nervous system. Its classification is based on its mechanism of action and target interactions, which are crucial for understanding its therapeutic potential.
The synthesis of Lu AF58786 involves several steps that require precision and control over reaction conditions. While specific proprietary methods may not be publicly disclosed, it typically includes:
The synthetic route may involve techniques such as condensation reactions, cyclization, or functional group modifications to construct the desired molecular framework.
The molecular structure of Lu AF58786 can be represented using standard chemical notation. It features specific functional groups that contribute to its biological activity.
Data regarding bond lengths, angles, and torsional angles are critical for understanding how the structure relates to its function.
Lu AF58786 participates in various chemical reactions that can be categorized as:
Technical details regarding reaction kinetics and mechanisms can provide insights into how these reactions influence the compound's efficacy and safety profile.
The mechanism of action of Lu AF58786 is primarily focused on its interaction with specific receptors or enzymes within the central nervous system.
Data from pharmacological studies can reveal dose-response relationships and help establish effective concentrations for desired outcomes.
Lu AF58786 exhibits several physical and chemical properties that are important for its characterization:
Relevant data from analytical techniques such as HPLC or mass spectrometry can confirm these properties.
Lu AF58786 has potential applications in various scientific fields:
Ongoing research will determine its viability as a therapeutic agent, contributing to advancements in medical science.
LRRK2 mutations constitute the most prevalent genetic cause of familial and sporadic PD, with the G2019S variant notably increasing kinase activity by 2–3-fold compared to wild-type LRRK2 [4] [10]. Pathogenic mutations (e.g., R1441C/G/H, Y1699C) cluster within LRRK2’s enzymatic domains—ROC (Ras of complex proteins), COR (C-terminal of ROC), and kinase—disrupting GTP hydrolysis and autophosphorylation cycles [4] [9]. Structurally, LRRK2 is a 286-kDa multidomain protein comprising armadillo, ankyrin, leucine-rich repeats, ROC-COR tandem domains, a kinase domain, and WD40 repeats [10]. This architecture enables dual enzymatic functions (GTPase and serine/threonine kinase activity) and protein-scaffolding roles [4].
Beyond genetics, elevated LRRK2 kinase activity occurs in idiopathic PD, suggesting broader pathophysiological relevance [8] [9]. Key pathological mechanisms include:
Table 1: Pathogenic LRRK2 Mutations and Biochemical Consequences
Mutation | Domain | Kinase Activity vs. WT | Primary Cellular Dysfunctions |
---|---|---|---|
G2019S | Kinase | ↑↑↑ (~200%) | Rab hyperphosphorylation, lysosomal defects |
R1441C/G/H | ROC | ↑↑ (~150%) | GTPase impairment, microtubule destabilization |
Y1699C | COR | ↑↑ (~140%) | Altered dimerization, autophagic flux defects |
I2020T | Kinase | ↑↑ (~160%) | Synaptic vesicle trafficking deficits |
LRRK2 kinase inhibition counters multiple PD-associated pathological cascades:
Notably, LRRK2’s role extends beyond monogenic PD. Genome-wide association studies (GWAS) link LRRK2 loci to idiopathic PD risk, while inflammatory stimuli (e.g., IFN-γ) upregulate LRRK2 in immune cells, suggesting kinase modulation benefits sporadic cases [4] [7].
Lu AF58786 was developed through a joint Lundbeck-Vernalis chemistry program focused on ATP-competitive inhibitors targeting LRRK2’s kinase domain [1]. Its discovery addressed critical gaps in early LRRK2 tool compounds, which suffered from insufficient selectivity, brain penetrance, or pharmacokinetic stability. Key properties include:
Table 2: Lu AF58786 Activity in Cellular and Biochemical Assays
Assay System | Target | IC₅₀/Reduction | Key Findings |
---|---|---|---|
HEK293 (overexpression) | LRRK2 WT | 12 nM | Confirmed target engagement |
HEK293 (overexpression) | LRRK2 G2019S | 19 nM | Enhanced potency against pathogenic mutant |
Human PBMCs (immune-stimulated) | Rab10-pThr73 | >80% (100 nM) | Biomarker correlation with LRRK2-pSer935 |
Human PBMCs (non-stimulated) | Rab10-pThr73 | ~20 nM | Concentration-dependent inhibition |
KiNativ profiling (human PBMCs) | Off-target kinases | 0% inhibition (100 nM) | High kinase selectivity |
Lu AF58786’s validation exemplifies a shift toward substrate-focused inhibitor development. Unlike first-generation inhibitors (e.g., LRRK2-IN1), Lu AF58786 leveraged Rab phosphorylation as a functional readout, bridging biochemical efficacy and disease-relevant cellular outcomes [1] [6]. This approach established its utility in elucidating LRRK2 signaling in endogenous human cell systems—a critical advancement for translational research.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7